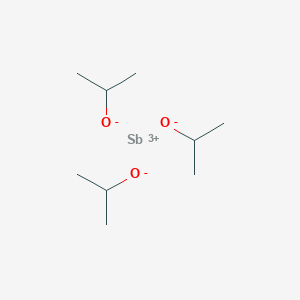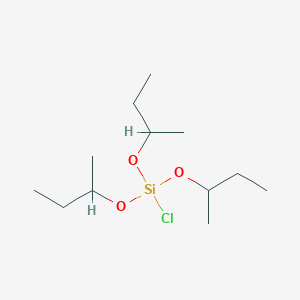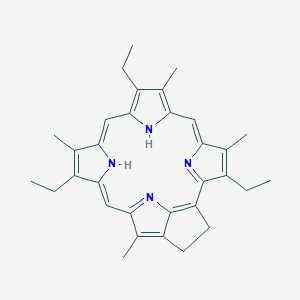
3-Hydroxymethylantipyrine
説明
3-Hydroxymethylantipyrine is a pyrazolone that is antipyrine in which one of the hydrogens of the 5-methyl group is substituted by a hydroxymethyl group . It is a metabolite of the analgesic drug, antipyrene . It has a role as a drug metabolite and a human urinary metabolite . It is functionally related to an antipyrine .
Synthesis Analysis
A partly new synthesis of 3-hydroxymethylantipyrine, an important metabolite of antipyrine in man and therefore frequently used as a reference substance, is described . The use of tri-n-butyltin hydride to reduce the vinyl bromide system in 3-hydroxymethyl-4-bromoantipyrine is the main improvement .
Molecular Structure Analysis
The molecular formula of 3-Hydroxymethylantipyrine is C11H12N2O2 . The IUPAC name is 5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one . The InChI is InChI=1S/C11H12N2O2/c1-12-10(8-14)7-11(15)13(12)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 . The Canonical SMILES is CN1C(=CC(=O)N1C2=CC=CC=C2)CO .
Chemical Reactions Analysis
Formation of 3-hydroxymethylantipyrine is mediated by CYP1A2 and CYP2C9 . Because several cytochrome P450 enzymes are involved in the formation of each metabolite, antipyrine is not well suited as a probe for distinct human cytochrome P450 enzymes .
Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxymethylantipyrine is 204.22 g/mol . The XLogP3 is -0.9 . It has 1 hydrogen bond donor count .
科学的研究の応用
Improved Synthesis Methodology : An improved synthesis method for 3-Hydroxymethylantipyrine has been developed using antipyrine as the starting material, resulting in almost quantitative yields of the compound (Buijs et al., 1986).
Role in Drug Metabolism : 3-Hydroxymethylantipyrine, as a metabolite of antipyrine, is instrumental in evaluating human oxidative drug metabolism, involving cytochrome P450 enzymes (Engel et al., 1996).
Metabolic Pathway Studies : It has been used in studies examining the induction or inhibition of metabolic pathways in cultured rat hepatocytes (Palette et al., 1993).
Identification of Hepatic Monooxygenases : Research has been conducted to understand the role of hepatic monooxygenases in the metabolism of antipyrine, with 3-Hydroxymethylantipyrine being a key metabolite in this process (Inaba et al., 1980).
Identification of Novel Metabolites : 3-Hydroxymethylantipyrine has been identified as a new metabolite of antipyrine in various animal species and humans, contributing to the understanding of drug metabolism (Hidetoshi et al., 1968).
Urinary Assay Development : It has been a focus in the development of assays for the determination of antipyrine metabolites in urine, which is crucial for pharmacokinetic studies (Brendel et al., 1989).
Investigation of Cytochromes P450 Involvement : Research has been conducted to identify specific cytochromes P450 involved in the oxidation of antipyrine to its metabolites, including 3-Hydroxymethylantipyrine (Sharer & Wrighton, 1996).
作用機序
特性
IUPAC Name |
5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12-10(8-14)7-11(15)13(12)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJKAGOWIZGVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171087 | |
| Record name | 3-Hydroxymethylantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18125-49-0 | |
| Record name | 1,2-Dihydro-5-(hydroxymethyl)-1-methyl-2-phenyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18125-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxymethylantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018125490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxymethylantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYMETHYLANTIPYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F5YS569EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxymethylantipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013840 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)


![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)






